2-Methylsulfanyl-benzamide
Overview
Description
2-Methylsulfanyl-benzamide is a compound that is part of a broader class of chemicals that include benzamide derivatives with a methylsulfanyl substituent. These compounds are of interest due to their potential applications in various fields, including medicinal chemistry and materials science. The papers provided discuss various benzamide derivatives with sulfanyl groups and their synthesis, properties, and applications, which can provide insights into the characteristics of 2-Methylsulfanyl-benzamide.
Synthesis Analysis
The synthesis of benzamide derivatives with sulfanyl substituents can be achieved through various methods. For instance, a radical relay strategy has been developed for the generation of methylsulfonyl benzo[b]thiophenes, which involves a reaction with sodium metabisulfite and a photocatalyst under visible light irradiation . Another approach involves the synthesis of 2-aryl-2,3-dihydro-3-sulfanyl-1H-isoindol-1-ones via Pummerer-type cyclization of N-aryl-2-(sulfinylmethyl)benzamides . Additionally, a one-pot synthesis method has been reported for 2-sulfanyl-3-sulfinyl(or sulfonyl)-1H-indoles, which are derived from benzamide precursors .
Molecular Structure Analysis
The molecular structure of benzamide derivatives with sulfanyl substituents can be complex and is often characterized by the presence of additional functional groups that influence their chemical behavior. For example, the synthesis of 2-fluoro-N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)benzamide involves a microwave-assisted Fries rearrangement, and the molecular structure has been studied using X-ray crystallography and theoretical density functional theory (DFT) calculations .
Chemical Reactions Analysis
Benzamide derivatives with sulfanyl substituents can participate in various chemical reactions. The synthesis of 3-(methylsulfonyl)benzo[b]thiophenes from methyl(2-alkynylphenyl)sulfanes is an example of a reaction that proceeds via a radical relay mechanism . The Pummerer-type cyclization to form isoindolones is another reaction that these compounds can undergo . Additionally, the Fries rearrangement to synthesize fluorinated benzamide derivatives demonstrates the versatility of these compounds in chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives with sulfanyl substituents are influenced by their molecular structure. For instance, the presence of a 2-aminobenzimidazole group in certain benzamide derivatives has been found to enhance their potency as Class III antiarrhythmic agents . The antioxidant activities of new thiosemicarbazide derivatives synthesized from 2-(ethylsulfanyl)benzohydrazide have been evaluated, with some compounds showing superior radical scavenging abilities . These studies highlight the importance of the sulfanyl group and other substituents in determining the properties of the benzamide derivatives.
Scientific Research Applications
Synthesis and Characterization
- The microwave-assisted Fries rearrangement has been utilized for the regioselective synthesis of heterocyclic amides from 2-Methylsulfanyl-benzamide, highlighting its role in efficient chemical synthesis processes (Moreno-Fuquen et al., 2019).
- A study on the crystal structure of 2-(Methylsulfinyl)benzamide, derived from 2-Methylsulfanyl-benzamide, demonstrated intermolecular hydrogen bonding, forming unique structural frameworks (Zhou Yan, 2010).
Pharmacological Applications
- Substituted benzamides, related to 2-Methylsulfanyl-benzamide, have been explored for their potential in treating dysthymic disorder and schizophrenia. These compounds modulate the dopaminergic system, suggesting a broad range of potential neurological applications (Pani & Gessa, 2002).
- A consensus on the use of substituted benzamides in psychiatric patients, particularly amisulpride, highlights their role in modulating dopaminergic neurons. This indicates a significant potential for 2-Methylsulfanyl-benzamide derivatives in psychiatric treatments (Racagni et al., 2004).
Industrial Applications
- Poly sulphonyl amino benzamide (PSAB) and methyalated poly sulphonyl amino benzamide (mPSAB) polymers have been synthesized using 2-Methylsulfanyl-benzamide derivatives. These novel polymers show potential for water purification and desalination applications (Padaki et al., 2012).
Antimicrobial and Antifungal Properties
- Benzamide derivatives like 2-Methylsulfanyl-benzamide have been investigated for antimicrobial and antifungal activities. One study identified a compound with high antimicrobial activity, suggesting potential for developing new antimicrobial agents (Sych et al., 2019).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-methylsulfanylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NOS/c1-11-7-5-3-2-4-6(7)8(9)10/h2-5H,1H3,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSOQDPYTTOKEHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60359521 | |
Record name | 2-methylsulfanyl-benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60359521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylsulfanyl-benzamide | |
CAS RN |
54705-16-7 | |
Record name | 2-methylsulfanyl-benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60359521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.